molecular formula C11H14N2O B1234312 GAT36KE673

GAT36KE673

Cat. No.: B1234312
M. Wt: 190.24 g/mol
InChI Key: LYPCGXKCQDYTFV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAT36KE673 is a synthetic analog of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAT36KE673 typically involves the following steps:

    Starting Material: The synthesis begins with tryptamine, a naturally occurring compound.

    Methylation: The alpha position of the tryptamine is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Hydroxylation: The resulting compound undergoes hydroxylation at the 5-position using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: GAT36KE673 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups, leading to a range of derivatives.

Scientific Research Applications

GAT36KE673 has several scientific research applications:

    Neuropharmacology: It is used to study serotonin receptors and their role in mood regulation and other neurological functions.

    Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for conditions like depression and anxiety.

    Biological Studies: It serves as a tool to investigate the physiological and biochemical pathways involving serotonin.

    Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and research chemicals.

Mechanism of Action

GAT36KE673 exerts its effects by interacting with serotonin receptors, particularly the 5-HT2 receptor subtype. Upon binding to these receptors, it modulates the release of neurotransmitters and influences various signaling pathways. This interaction can affect mood, cognition, and other physiological processes.

Comparison with Similar Compounds

    Serotonin: The natural neurotransmitter with similar structure but without the alpha-methyl group.

    5-Methoxytryptamine: Another analog of serotonin with a methoxy group at the 5-position.

    Bufotenin: A naturally occurring compound with structural similarities to serotonin.

Uniqueness: GAT36KE673 is unique due to its alpha-methyl group, which confers different pharmacological properties compared to serotonin and its other analogs. This structural modification allows it to interact differently with serotonin receptors, making it a valuable tool in research.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(2S)-2-aminopropyl]-1H-indol-5-ol

InChI

InChI=1S/C11H14N2O/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11/h2-3,5-7,13-14H,4,12H2,1H3/t7-/m0/s1

InChI Key

LYPCGXKCQDYTFV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)O)N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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